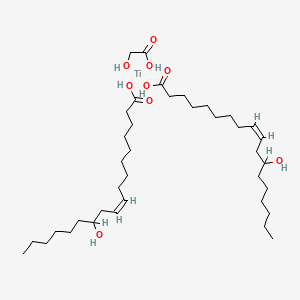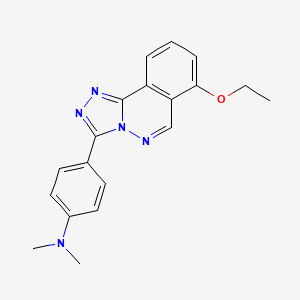
1,5-Diisocyanopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diisocyanopentane is an organic compound with the molecular formula C7H10N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a pentane backbone. This compound is used primarily in the production of polyurethanes, which are materials with a wide range of applications, including foams, elastomers, and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diisocyanopentane can be synthesized by reacting 1,5-pentanediamine with phosgene in the gas phase. This reaction typically requires controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .
Industrial Production Methods
The industrial production of this compound follows a similar route, where 1,5-pentanediamine is reacted with phosgene. The process is carried out in specialized reactors designed to handle toxic gases and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diisocyanopentane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with alcohols to form urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes.
Hydrolysis: The isocyanate groups can hydrolyze in the presence of water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the polymerization to form polyurethanes.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
Amines and Carbon Dioxide: Formed from the hydrolysis reaction.
Wissenschaftliche Forschungsanwendungen
1,5-Diisocyanopentane has several applications in scientific research, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biomaterials and tissue engineering scaffolds.
Medicine: Investigated for use in drug delivery systems and medical devices.
Industry: Employed in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,5-Diisocyanopentane primarily involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, such as hydroxyl groups in alcohols or amines. This reactivity is the basis for its use in forming polyurethanes and other polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate with a six-carbon backbone.
Toluene Diisocyanate: An aromatic diisocyanate used in similar applications.
Methylenediphenyl Diisocyanate: Another aromatic diisocyanate with different reactivity and applications.
Uniqueness
1,5-Diisocyanopentane is unique due to its specific chain length and the resulting properties of the polymers it forms. Its aliphatic nature provides different mechanical and chemical properties compared to aromatic diisocyanates, making it suitable for specific applications where flexibility and lower reactivity are desired .
Eigenschaften
CAS-Nummer |
97850-58-3 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
1,5-diisocyanopentane |
InChI |
InChI=1S/C7H10N2/c1-8-6-4-3-5-7-9-2/h3-7H2 |
InChI-Schlüssel |
FNQAPWLAAGKPBO-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CCCCC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


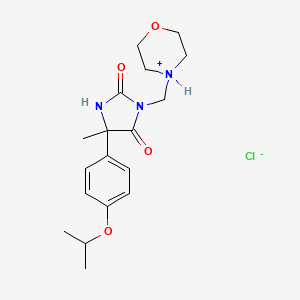


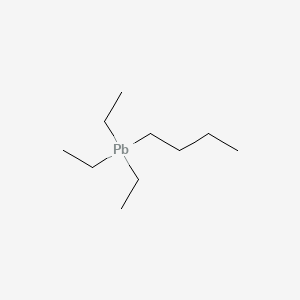
] ester](/img/structure/B13781787.png)
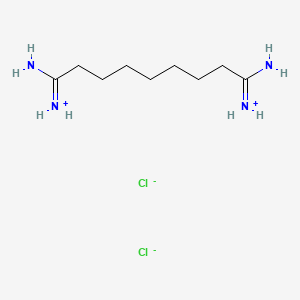
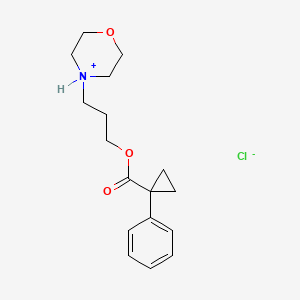
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
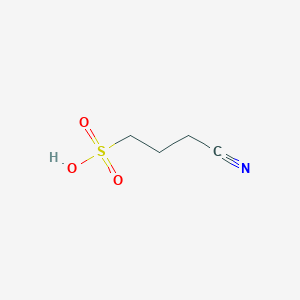
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
